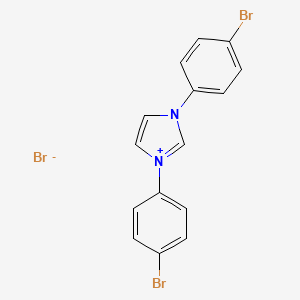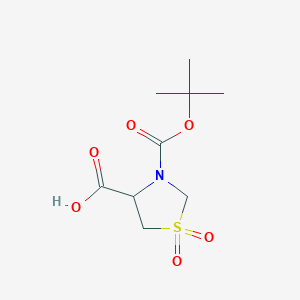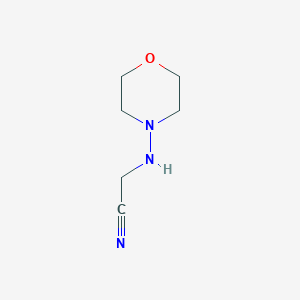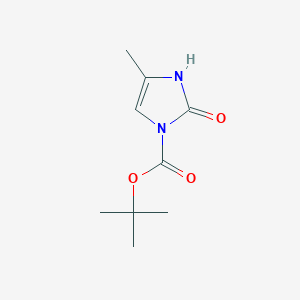
1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide
Overview
Description
1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide is a chemical compound known for its unique structure and properties It consists of an imidazolium core substituted with two 4-bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide typically involves the reaction of 4-bromoaniline with glyoxal in the presence of an acid catalyst to form the intermediate 1,3-bis(4-bromophenyl)imidazolidine. This intermediate is then oxidized to the imidazolium salt using an oxidizing agent such as hydrogen peroxide or potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazolium core can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate are typical oxidizing agents.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while coupling reactions can produce complex organic frameworks .
Scientific Research Applications
1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other imidazolium-based compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases, including cancer.
Industry: It is utilized in the production of advanced materials, such as ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. The bromine atoms on the phenyl rings can also participate in halogen bonding, further enhancing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
- 1,3-Bis(4-fluorophenyl)-1H-imidazol-3-ium fluoride
- 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium iodide
Uniqueness
1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. The bromine atoms enhance the compound’s reactivity and enable specific interactions, making it a valuable compound in various applications .
Properties
IUPAC Name |
1,3-bis(4-bromophenyl)imidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N2.BrH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNSNSXMWZQSTN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)Br)Br.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3323163.png)






![4-Methoxythieno[3,2-d]pyrimidine](/img/structure/B3323227.png)



